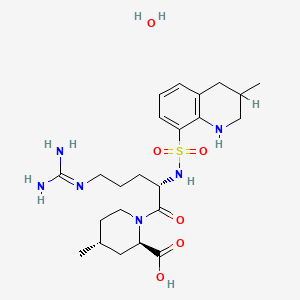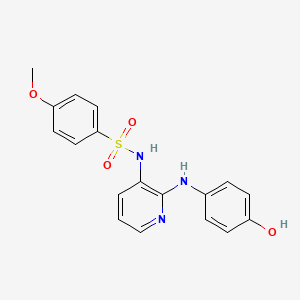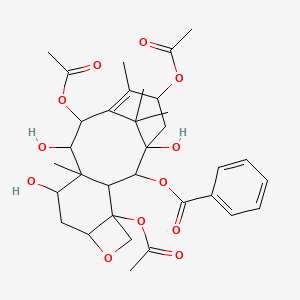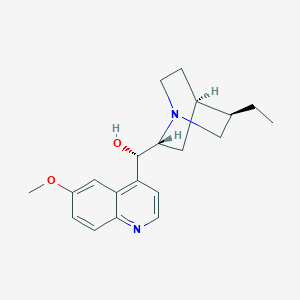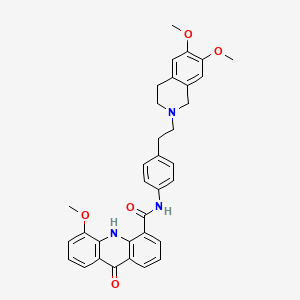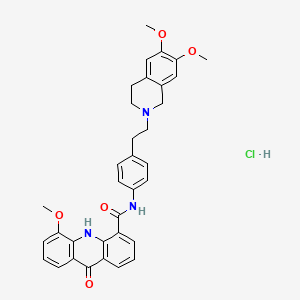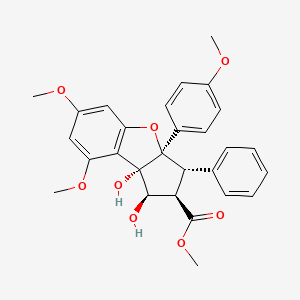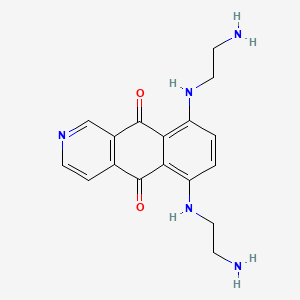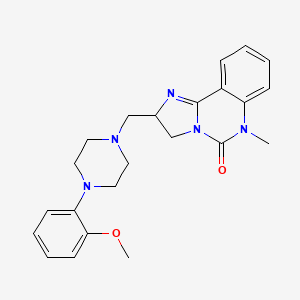
2-Mpmdq
Übersicht
Beschreibung
2-MPMDQ is a potent and selective α1-adrenoceptor antagonist . It has a Ki value of 0.37 nM for α1-adrenoceptor, making it highly selective over α2-adrenoceptor (Ki=1740 nM) . It is a potent anti-hypertensive agent and has potential for hypertension research .
Molecular Structure Analysis
The molecular weight of 2-MPMDQ is 405.49 . Its molecular formula is C23H27N5O2 . The SMILES representation of its structure is O=C1N©C2=C(C=CC=C2)C3=NC(CN4CCN(C5=CC=CC=C5OC)CC4)CN13 .Physical And Chemical Properties Analysis
2-MPMDQ is soluble to 50 mM in DMSO . It should be stored at room temperature . More detailed physical and chemical properties could not be found from the web search results.Wissenschaftliche Forschungsanwendungen
1. Biomedical Research
Biomedical research has seen the implementation of math-physical medicine (MPM) methodologies, which diverge from traditional biochemical approaches. This approach, exemplified in the management of type 2 diabetes, utilizes mathematical, physical, engineering, and computer science tools to enhance the precision of medical evaluations and predictive models. Key techniques include topology, signal processing, artificial intelligence, and big data analytics. This methodology offers a more quantitative and accurate approach compared to conventional disease research, potentially leading to significant improvements in patient outcomes (Hsu, 2020).
2. High-Performance Computing Systems
In the field of high-performance computing (HPC), methodologies involving MPM have been crucial for addressing various social and scientific challenges. The development of future HPC systems involves analyzing application program characteristics, such as memory bandwidth and computational performance. The research indicates that future HPC systems will require a memory bandwidth greater than 2 B/F to maintain computational performance, particularly for memory-intensive application programs (Watanabe et al., 2015).
3. Kidney Research
MPM, specifically multiphoton microscopy, has been instrumental in kidney research. It allows deep optical sectioning of living kidney tissue with submicron resolution. This technology has resolved long-standing barriers in renal research, enabling the study of complex cell types and structures in vivo. It's particularly useful in understanding the cellular and molecular mechanisms of both healthy and diseased kidneys (Peti-Peterdi et al., 2015).
4. Environmental and Air Quality Modeling
MPM techniques are applied in environmental research, particularly in air quality modeling. An extensive review of model performance for particulate matter (PM 2.5) in China has led to the proposal of statistical benchmarks for model performance evaluation. This approach helps in providing a more objective assessment of air quality models, thereby supporting regulatory assessments and scientific understanding of environmental issues (Huang et al., 2021).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-6-methyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O2/c1-25-19-8-4-3-7-18(19)22-24-17(16-28(22)23(25)29)15-26-11-13-27(14-12-26)20-9-5-6-10-21(20)30-2/h3-10,17H,11-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OULFYKAESNCMFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3=NC(CN3C1=O)CN4CCN(CC4)C5=CC=CC=C5OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Mpmdq | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



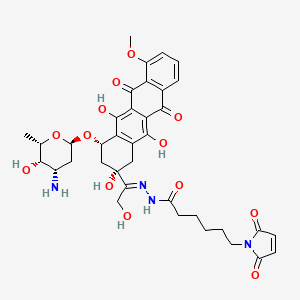
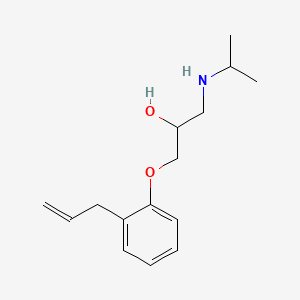
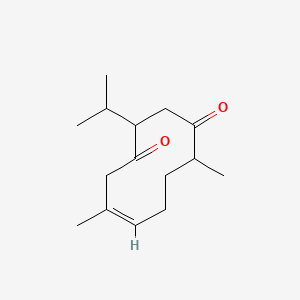
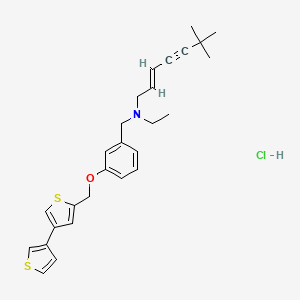
![Trisodium;2-[2-[carboxylatomethyl-[[2-methyl-3-oxido-5-(phosphonatooxymethyl)pyridin-4-yl]methyl]amino]ethyl-[[2-methyl-3-oxido-5-(phosphonatooxymethyl)pyridin-4-yl]methyl]amino]acetate;hydron;manganese(2+)](/img/structure/B1662857.png)
